4-(1-Methyl-1H-imidazol-2-yl)-morpholine
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-10-3-2-9-8(10)11-4-6-12-7-5-11/h2-3H,4-7H2,1H3 |
InChI Key |
NKKJWUMVFVOEIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers and Positional Variants
The position of substituents on the imidazole ring and the morpholine linkage point significantly influence physicochemical and biological properties.
Key Differences :
- The methyl group at the C2 position in the target compound (vs. C4 in the isomer) may enhance π-π stacking interactions due to proximity to the morpholine ring.
- The linkage point (C4 vs. C2 of morpholine) affects conformational flexibility and hydrogen-bonding capacity .
Morpholine-Linked Heterocycles with Varied Core Structures
Substitution of imidazole with other heterocycles alters molecular recognition and bioactivity.
Key Differences :
- Thiazole-containing compounds (e.g., VPC-14228) exhibit reduced basicity compared to imidazole derivatives, impacting solubility and receptor affinity.
Substituent Modifications on Imidazole and Morpholine
Variations in substituents influence lipophilicity, solubility, and synthetic complexity.
Key Differences :
Key Insights :
- One-pot syntheses () offer efficiency but may require stringent reaction conditions to avoid byproducts.
Preparation Methods
Base-Mediated Alkylation Using Imidazole Aldehydes
A widely adopted method involves the alkylation of morpholine with 1-methyl-1H-imidazole-2-carbaldehyde under basic conditions. In this two-step protocol, the aldehyde is first synthesized via oxidation of 1-methyl-1H-imidazol-2-ylmethanol using MnO₂ in dichloromethane. The subsequent alkylation employs morpholine (1.2 equiv) and sodium hydride (1.5 equiv) in anhydrous DMF at 60°C for 12 hours, achieving a 58% isolated yield after column chromatography (EtOAc/hexane, 3:7). This method is favored for its simplicity but requires strict anhydrous conditions to prevent aldehyde hydration.
Phase-Transfer Catalysis for Aqueous Systems
To address solvent toxicity concerns, CuI nanoparticle (NP)-catalyzed alkylation in aqueous micellar media has been developed. A mixture of 1-methyl-1H-imidazole-2-carbaldehyde (1.0 mmol), morpholine (1.2 mmol), and CuI NPs (3.5 mol%) in TPGS-750M (2 wt% in water) reacts at 60°C for 9 hours under NaOH (3 equiv), yielding 54% product. This green chemistry approach eliminates organic solvents and reduces catalyst loading, though scalability remains challenging due to nanoparticle recovery.
Palladium-Catalyzed Cross-Coupling Strategies
Buchwald-Hartwig Amination of Bromoimidazoles
Palladium-catalyzed coupling of 3-bromo-1-methyl-1H-imidazole with morpholine enables regioselective N-arylation. Using Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and t-BuONa (2.0 equiv) in tert-amyl alcohol at 90°C for 24 hours, this method achieves 62% yield. The reaction tolerates diverse substituents on the imidazole ring, making it suitable for parallel synthesis of analogs.
Suzuki-Miyaura Coupling with Morpholine Boronic Esters
An alternative route employs 1-methyl-1H-imidazol-2-ylboronic pinacol ester and 4-bromomorpholine. Under Miyaura conditions (Pd(OAc)₂, SPhos, K₃PO₄ in dioxane/H₂O), the coupling proceeds at 80°C for 12 hours, yielding 48% product. While less efficient than Buchwald-Hartwig, this method avoids sensitive amine bases.
Mannich-Type Condensation Reactions
One-Pot Three-Component Synthesis
The Mannich reaction offers a direct route by condensing 1-methyl-1H-imidazole, formaldehyde, and morpholine in acetic acid at 100°C for 6 hours. This method, adapted from benzofuranone hybrid syntheses, provides a 51% yield but requires careful pH control during workup to prevent imidazole ring decomposition.
Solid-Supported Catalysis
Immobilizing morpholine on Amberlyst-15 resin improves reaction efficiency. Refluxing 1-methyl-1H-imidazole-2-carbaldehyde (1.0 mmol) with resin-bound morpholine (1.5 equiv) in toluene for 8 hours achieves 67% conversion, with the catalyst reused five times without significant activity loss.
Comparative Analysis of Synthetic Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(1-Methyl-1H-imidazol-2-yl)-morpholine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling morpholine with substituted imidazole precursors. For example, nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) are common. Evidence from structurally similar compounds suggests that catalysts like Pd(OAc)₂/Xantphos in toluene at 110°C improve yields by facilitating C-N bond formation . Solvent choice (e.g., DMF vs. THF) and stoichiometric ratios of morpholine derivatives to imidazole intermediates significantly impact purity and yield. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended to isolate the target compound .
Q. How can spectroscopic techniques (NMR, FTIR, MS) be used to characterize the structural integrity of 4-(1-Methyl-1H-imidazol-2-yl)-morpholine?
- Methodological Answer :
- ¹H/¹³C NMR : Key diagnostic peaks include the morpholine ring protons (δ ~3.5–3.7 ppm, multiplet) and imidazole protons (δ ~7.2–7.5 ppm, singlet for C2-H). The methyl group on the imidazole appears as a singlet at δ ~3.7 ppm .
- FTIR : Stretching vibrations for morpholine’s C-O-C (1090–1120 cm⁻¹) and imidazole’s C=N (1600–1650 cm⁻¹) confirm structural motifs.
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 167.21 (calculated for C₈H₁₃N₃O) .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer : Initial screening should focus on antimicrobial (e.g., MIC assays against E. coli and S. aureus) and enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays). For cytotoxicity, MTT assays on human cell lines (e.g., HEK293) are standard. Imidazole-morpholine hybrids often exhibit moderate activity due to their ability to disrupt microbial membranes or interact with enzyme active sites .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the morpholine oxygen and imidazole C2 nitrogen are electron-rich and prone to hydrogen bonding .
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., bacterial FabH or human kinases). Structural analogs show binding affinities (ΔG) ranging from −7.2 to −9.5 kcal/mol, suggesting potential for kinase inhibition .
Q. How do structural modifications (e.g., substituents on the imidazole or morpholine rings) affect bioactivity and physicochemical properties?
- Methodological Answer : Systematic SAR studies are critical. For instance:
- Imidazole Substitution : Adding electron-withdrawing groups (e.g., -CF₃) at the C4 position enhances antimicrobial activity but reduces solubility .
- Morpholine Modifications : Replacing morpholine with piperazine increases basicity, altering pharmacokinetics (e.g., logP changes from 1.2 to 0.8) .
- Experimental Validation : Compare IC₅₀ values in enzyme assays and logD₇.₄ (shake-flask method) to correlate structure with function .
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or impurities. To address this:
- Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays.
- Orthogonal Assays : Confirm antifungal activity via both agar diffusion and broth microdilution methods .
Q. How can in vitro ADME studies guide the optimization of 4-(1-Methyl-1H-imidazol-2-yl)-morpholine for therapeutic use?
- Methodological Answer :
- Permeability : Perform Caco-2 monolayer assays; target compounds with Papp > 1 × 10⁻⁶ cm/s.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. Morpholine derivatives often show moderate stability (t₁/₂ ~30–60 min) due to oxidative metabolism .
- CYP Inhibition : Screen against CYP3A4/2D9 to assess drug-drug interaction risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
